REACTION_CXSMILES
|
[ClH:1].C1(C(C2C=CC=CC=2)(C2C=CC=CC=2)[N:9]2[CH2:14][CH2:13][O:12][CH:11]([CH:15]([O:17][C:18]3[CH:26]=[CH:25][CH:24]=[C:23]4[C:19]=3[CH2:20][CH2:21][CH2:22]4)O)[CH2:10]2)C=CC=CC=1>C(O)C>[ClH:1].[CH2:20]1[C:19]2[C:23](=[CH:24][CH:25]=[CH:26][C:18]=2[O:17][CH2:15][CH:11]2[O:12][CH2:13][CH2:14][NH:9][CH2:10]2)[CH:22]=[CH:21]1 |f:3.4|
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
4-triphenylmethyl-2-(1-hydroxy-4-indanyloxymethyl)-morpholine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(N1CC(OCC1)C(O)OC1=C2CCCC2=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
was distilled away under reduced pressure until the whole volume of the reaction mixture
|
Type
|
ADDITION
|
Details
|
Sodium chloride was added to the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
was extracted three times each time with 200 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled away under reduced pressure
|
Type
|
ADDITION
|
Details
|
Then, by adding acetone to the syrupy residue
|
Type
|
CUSTOM
|
Details
|
formed
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1C=CC2=CC=CC(=C12)OCC1CNCCO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |